molecular formula C13H20N2O B1418907 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol CAS No. 1156066-78-2

1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol

Cat. No.: B1418907
CAS No.: 1156066-78-2
M. Wt: 220.31 g/mol
InChI Key: JTKYBOZDZPRTSB-UHFFFAOYSA-N
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Description

1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol is a chemical compound with the molecular formula C13H20N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Biochemical Analysis

Biochemical Properties

1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with oxidoreductase enzymes, which are involved in redox reactions within cells . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can form hydrophobic interactions with aromatic residues in the binding sites of proteins, further influencing their function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation . Moreover, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial factors in its biochemical analysis. In laboratory settings, this compound has been observed to remain stable under controlled conditions for extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. For example, prolonged exposure to this compound may lead to changes in cell viability and function, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as reducing inflammation and modulating metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways within cells. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as glycolysis and the citric acid cycle . By modulating the activity of these enzymes, this compound can influence the overall metabolic flux and levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, thereby influencing its activity and function. For example, binding to membrane transporters can enhance the uptake of this compound into cells, while interactions with intracellular binding proteins can affect its distribution within the cytoplasm and organelles .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the presence of specific binding sites within organelles can further modulate the activity of this compound, leading to diverse cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol typically involves the reaction of 4-methylpiperazine with a suitable phenyl ethanone derivative. One common method involves the following steps:

    Formation of the intermediate: The reaction between 4-methylpiperazine and a phenyl ethanone derivative under basic conditions to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with muscarinic receptors and modulate cardiovascular functions sets it apart from other similar compounds.

Properties

IUPAC Name

1-[2-(4-methylpiperazin-1-yl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11(16)12-5-3-4-6-13(12)15-9-7-14(2)8-10-15/h3-6,11,16H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKYBOZDZPRTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N2CCN(CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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